(6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone
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Description
(6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H24ClN3O4 and its molecular weight is 441.91. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are likely to be proteins or enzymes that interact with the trimethoxyphenyl (TMP) group . TMP is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The compound’s mode of action is likely related to its interaction with these targets. For example, TMP has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The TMP group can decrease the biological activity of such analogs after the alteration of the TMP moiety .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets tubulin, it could affect cell division and growth, leading to anti-cancer effects . If it targets Hsp90, it could influence protein folding and degradation .
Pharmacokinetics
The tmp group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits tubulin, it could lead to cell cycle arrest and apoptosis, contributing to its anti-cancer effects .
Biochemical Analysis
Biochemical Properties
The TMP group in (6-Chloro-4-((3,4,5-trimethoxyphenyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone serves as a pharmacophore in numerous potent agents . It interacts with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
This compound has shown notable anti-cancer effects by effectively inhibiting tubulin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[6-chloro-4-(3,4,5-trimethoxyanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-29-19-11-15(12-20(30-2)22(19)31-3)26-21-16-10-14(24)6-7-18(16)25-13-17(21)23(28)27-8-4-5-9-27/h6-7,10-13H,4-5,8-9H2,1-3H3,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBFPBKUAUFLCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.